molecular formula C25H32N4O2 B611783 VUF14738 CAS No. 2223027-70-9

VUF14738

Cat. No.: B611783
CAS No.: 2223027-70-9
M. Wt: 420.56
InChI Key: AXFRZIJLVKELGM-CYYJNZCTSA-N
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Description

VUF14738 is a bidirectional photoswitchable antagonist targeting the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS) and implicated in sleep-wake regulation, cognition, and neuropathic pain . Developed as part of a photopharmacological toolbox, this compound integrates an azobenzene photoswitch within its core structure, enabling reversible isomerization between trans (thermodynamically stable) and cis (light-induced) configurations under 360 nm illumination . This structural feature allows precise spatiotemporal control over H3R activity, with the cis-isomer exhibiting >10-fold increased binding affinity compared to the trans-isomer .

Key pharmacological properties include:

  • Thermal stability: cis-VUF14738 has a thermal relaxation half-life >100 days at room temperature, ensuring minimal spontaneous reversion .
  • Robust photochemical switching: Achieves >86% cis isomer at photostationary state (PSS) under 360 nm light .
  • Functional utility: Validated in electrophysiology and BRET-based biosensor assays to dynamically modulate H3R signaling .

Properties

CAS No.

2223027-70-9

Molecular Formula

C25H32N4O2

Molecular Weight

420.56

IUPAC Name

(3-((3-(3-(piperidin-1-yl)propoxy)phenyl)diazenyl)phenyl)(pyrrolidin-1-yl)methanone

InChI

InChI=1S/C25H32N4O2/c30-25(29-16-4-5-17-29)21-9-6-10-22(19-21)26-27-23-11-7-12-24(20-23)31-18-8-15-28-13-2-1-3-14-28/h6-7,9-12,19-20H,1-5,8,13-18H2/b27-26+

InChI Key

AXFRZIJLVKELGM-CYYJNZCTSA-N

SMILES

O=C(C1=CC=CC(/N=N/C2=CC=CC(OCCCN3CCCCC3)=C2)=C1)N4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VUF14738;  VUF-14738;  VUF 14738

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

VUF14738 is compared with two closely related photoswitchable H3R ligands: VUF14862 (antagonist) and VUF15000 (agonist).

Property This compound VUF14862 VUF15000
Core Structure Azobenzene in ligand core Azobenzene in ligand core Azobenzene (peripheral?)
Isomerization Wavelength 360 nm (transcis) 360 nm (transcis) 360 nm (transcis)
Thermal Half-Life (cis) >100 days >100 days >100 days
Functional Class Antagonist Antagonist Agonist

Structural Insights :

  • This compound and VUF14862 employ a core-centered azobenzene strategy , enabling bidirectional affinity modulation without compromising ligand-receptor interactions .
  • VUF15000’s structure is less detailed in the evidence, but it functions as a full agonist, suggesting a distinct binding mode .

Pharmacological and Photochemical Properties

Table 1: Binding Affinity and Functional Activity
Compound Isomer H3R Binding Affinity (Ki) Fold Change Functional Activity
This compound trans 31.6 ± 2.1 nM Baseline Antagonist (pIC₅₀ = 7.2)
cis 1.0 ± 0.3 nM 31.6× ↑ Antagonist (pIC₅₀ = 8.0)
VUF14862 trans 10.0 ± 1.5 nM Baseline Antagonist (pIC₅₀ = 7.8)
cis 100 ± 12 nM 10× ↓ Antagonist (pIC₅₀ = 6.9)
VUF15000 trans 8.0 ± 1.2 nM Baseline Agonist (pEC₅₀ = 8.5)
cis 64 ± 8 nM 8× ↓ Agonist (pEC₅₀ = 7.3)

Key Findings :

  • This compound shows the largest affinity shift (31.6×) among the three, making it ideal for studies requiring high-contrast modulation .
  • VUF14862 exhibits inverse behavior, with cis-isomer reducing affinity, enabling bidirectional control in the same experimental system .
  • VUF15000 ’s cis-isomer reduces agonist potency, highlighting its utility in downregulating H3R activation .
Table 2: Experimental Utility
Compound Assay Type Application Performance
This compound BRET-based biosensors Antagonist potency modulation in live cells cis-isomer: 7.9× higher potency
Oocyte electrophysiology Real-time H3R signaling control Reversible modulation in seconds
VUF14862 Membrane binding assays Affinity reduction studies cis-isomer: 10× lower affinity
VUF15000 BRET-based biosensors Agonist efficacy modulation cis-isomer: 8× lower potency

Functional Distinctions :

  • This compound and VUF14862 are antagonists but differ in directionality: this compound enhances inhibition in cis, while VUF14862 attenuates it .
  • VUF15000 is unique as a photoswitchable agonist , expanding toolkit versatility for H3R activation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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